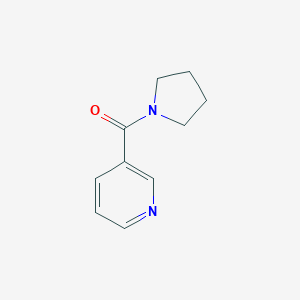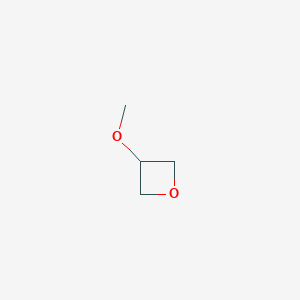
3-アセチルアミノ酪酸
概要
説明
3-Acetamidobutanoic acid: is an organic compound with the molecular formula C6H11NO3. It is a derivative of gamma-aminobutyric acid (GABA), where the nitrogen atom is monoacetylated.
科学的研究の応用
3-Acetamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role as a metabolite in various biological pathways.
Medicine: Research has shown its potential in developing drugs for neurological disorders due to its relation to gamma-aminobutyric acid.
Industry: It is used in the production of various chemicals and pharmaceuticals
作用機序
Target of Action
3-Acetamidobutanoic acid, also known as Aceglutamide, primarily targets the N-acylamino acid racemase . This enzyme is involved in the metabolism of amino acids and derivatives .
Mode of Action
It is known to interact with its target, the n-acylamino acid racemase . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the metabolism of certain amino acids and derivatives .
Biochemical Pathways
It is suggested that it may be involved in the metabolism of glycerolipids and glycerophospholipids . These pathways play crucial roles in lipid metabolism and cellular energy homeostasis .
Result of Action
A study has associated higher levels of 3-acetamidobutanoic acid with an increased risk of all-cause mortality and reduced odds of longevity . This suggests that the compound may have significant effects on cellular processes related to aging and mortality .
生化学分析
Biochemical Properties
3-Acetamidobutanoic acid has been associated with biochemical reactions involving nucleosides, amino acids, and lipid subclasses . It is suggested that higher levels of 3-Acetamidobutanoic acid are associated with an increased risk of all-cause mortality and reduced odds of longevity
Cellular Effects
In terms of cellular effects, 3-Acetamidobutanoic acid has been linked to disturbances in hepatic glucolipid metabolism and reproductive hormone imbalance . It appears to influence cell function by interacting with various metabolic pathways and affecting gene expression
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
3-Acetamidobutanoic acid is thought to be involved in various metabolic pathways. It has been associated with alterations in levels of nucleosides, amino acids, and several lipid subclasses
準備方法
Synthetic Routes and Reaction Conditions: 3-Acetamidobutanoic acid can be synthesized through the acetylation of gamma-aminobutyric acid (GABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of 3-acetamidobutanoic acid may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, gamma-aminobutyric acid, is reacted with acetic anhydride in the presence of a catalyst to produce 3-acetamidobutanoic acid .
化学反応の分析
Types of Reactions: 3-Acetamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
類似化合物との比較
Gamma-aminobutyric acid (GABA): The parent compound of 3-acetamidobutanoic acid.
N-acetyl-4-aminobutyric acid: Another derivative of gamma-aminobutyric acid with similar properties.
4-Acetamidobutanoic acid: A structural isomer with different biological activities
Uniqueness: 3-Acetamidobutanoic acid is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. This modification enhances its stability and interaction with biological targets, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
3-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZZHIQIZBCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623643 | |
| Record name | 3-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136781-39-0 | |
| Record name | 3-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)




![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)



